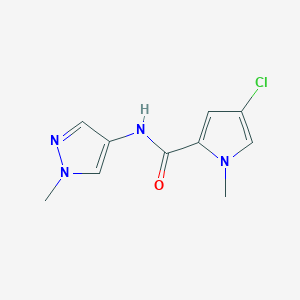
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that acts as a selective antagonist of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in the excitatory neurotransmission in the central nervous system. DMQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions.
Mécanisme D'action
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide acts as a selective antagonist of the AMPA receptor by binding to the receptor and blocking the passage of ions through the channel. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptor, this compound can modulate the excitatory neurotransmission and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. For example, this compound can modulate the excitatory neurotransmission and affect synaptic plasticity, learning, and memory. This compound can also affect the neuroinflammatory response and oxidative stress, which are involved in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has several advantages for lab experiments. First, this compound is a selective antagonist of the AMPA receptor, which allows for specific modulation of the excitatory neurotransmission. Second, this compound has good solubility in various solvents, which allows for easy preparation of experimental solutions. Third, this compound has been extensively studied in scientific research, which provides a wealth of knowledge on its properties and effects.
However, this compound also has some limitations for lab experiments. First, this compound can have off-target effects on other receptors or channels, which can complicate the interpretation of experimental results. Second, this compound can have dose-dependent effects, which require careful titration of the experimental solutions. Third, this compound can have species-specific effects, which require careful consideration of the animal models used in the experiments.
Orientations Futures
There are several future directions for the scientific research on 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide. First, this compound can be used to investigate the role of AMPA receptors in other physiological and pathological processes, such as pain, addiction, and mood disorders. Second, this compound can be used to develop novel therapeutics for neurological disorders by targeting the AMPA receptor. Third, this compound can be used to study the structure and function of the AMPA receptor, which can provide insights into the molecular mechanisms of excitatory neurotransmission.
In conclusion, this compound is a synthetic compound that acts as a selective antagonist of the AMPA receptor. This compound has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. This compound has several advantages for lab experiments, but also has some limitations that require careful consideration. There are several future directions for the scientific research on this compound, which can provide insights into the molecular mechanisms of excitatory neurotransmission and lead to the development of novel therapeutics for neurological disorders.
Méthodes De Synthèse
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the preparation of 2,7-dimethylquinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-methylpyrazole to form the desired this compound product.
Applications De Recherche Scientifique
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. For example, this compound has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-12-7-14(11(2)18-15(12)6-10)16(21)19-13-8-17-20(3)9-13/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNFYQNNSIYFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)NC3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)




![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)


![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)